molecular formula C15H12O3 B1474101 6-(4-Methylphenyl)-1,3-benzodioxole-5-carbaldehyde CAS No. 927802-51-5

6-(4-Methylphenyl)-1,3-benzodioxole-5-carbaldehyde

Cat. No. B1474101
CAS RN: 927802-51-5
M. Wt: 240.25 g/mol
InChI Key: PGCNKHJSIKKVLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Methylphenyl)-1,3-benzodioxole-5-carbaldehyde (6-MPBC) is a compound belonging to the benzodioxole class of compounds. It is an important intermediate in the synthesis of various pharmaceuticals and has been studied extensively in the past few decades. 6-MPBC has been found to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer activities. It has been studied in the context of its mechanism of action, biochemical and physiological effects, and its applications in scientific research.

Mechanism of Action

The exact mechanism of action of 6-(4-Methylphenyl)-1,3-benzodioxole-5-carbaldehyde is not fully understood. However, it is believed that 6-(4-Methylphenyl)-1,3-benzodioxole-5-carbaldehyde may exert its biological effects by modulating the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It may also interact with certain receptors, such as the cannabinoid receptors CB1 and CB2.
Biochemical and Physiological Effects
6-(4-Methylphenyl)-1,3-benzodioxole-5-carbaldehyde has been found to possess a wide range of biochemical and physiological effects. It has been found to possess anti-inflammatory, antimicrobial, and anti-cancer activities. It has been found to inhibit the growth of various cancer cells, including human lung cancer cells, human breast cancer cells, and human colon cancer cells. In addition, 6-(4-Methylphenyl)-1,3-benzodioxole-5-carbaldehyde has been found to possess antioxidant and anti-diabetic activities.

Advantages and Limitations for Lab Experiments

6-(4-Methylphenyl)-1,3-benzodioxole-5-carbaldehyde is an important compound for laboratory experiments. It has several advantages, such as its ability to be synthesized in a one-step reaction, its availability in a pure form, and its wide range of biological activities. However, it also has some limitations, such as its low solubility in water and its potential toxicity.

Future Directions

There are several potential future directions for 6-(4-Methylphenyl)-1,3-benzodioxole-5-carbaldehyde research. These include further studies to elucidate its mechanism of action, to identify new potential therapeutic applications, and to develop new synthetic methods for its synthesis. In addition, further studies could be conducted to investigate the potential toxicity of 6-(4-Methylphenyl)-1,3-benzodioxole-5-carbaldehyde, and to develop new methods to reduce its toxicity. Finally, further research could be conducted to explore the potential synergistic effects of 6-(4-Methylphenyl)-1,3-benzodioxole-5-carbaldehyde with other compounds.

Scientific Research Applications

6-(4-Methylphenyl)-1,3-benzodioxole-5-carbaldehyde has a wide range of applications in scientific research. It has been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, anti-cancer drugs, and antimicrobial drugs. It has also been used in the synthesis of various compounds with potential therapeutic applications, such as compounds with anti-diabetic and anti-obesity activities. In addition to its synthesis applications, 6-(4-Methylphenyl)-1,3-benzodioxole-5-carbaldehyde has been studied in the context of its biochemical and physiological effects.

properties

IUPAC Name

6-(4-methylphenyl)-1,3-benzodioxole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-10-2-4-11(5-3-10)13-7-15-14(17-9-18-15)6-12(13)8-16/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCNKHJSIKKVLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=C(C=C2C=O)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Methylphenyl)-1,3-benzodioxole-5-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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